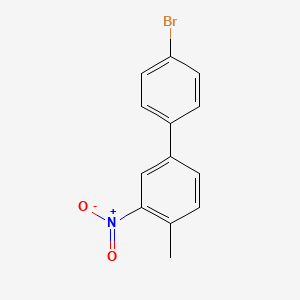

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a nitrobenzene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene typically involves a multi-step process. One common method includes the bromination of a phenyl derivative followed by nitration. The bromination can be achieved using a bromide source in the presence of an oxidizing agent and an acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-(4-methoxyphenyl)-1-methyl-2-nitrobenzene.

Reduction: The major product is 4-(4-bromophenyl)-1-methyl-2-aminobenzene.

Oxidation: The major product is 4-(4-bromophenyl)-1-carboxy-2-nitrobenzene.

Applications De Recherche Scientifique

Synthetic Chemistry

Role as an Intermediate

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its bromine and nitro groups allow for diverse reactions, including nucleophilic substitutions and reductions. This property is particularly useful in the synthesis of complex pharmaceuticals and agrochemicals. For example, it can be transformed into various derivatives that exhibit biological activity or serve as precursors for more complex molecules.

Material Science

Development of Specialty Polymers

In material science, this compound contributes to the development of specialty polymers that require enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can improve mechanical properties and durability, making it suitable for industrial applications where performance under stress is critical.

Biological Research

Investigating Biological Activities

Research has shown that this compound exhibits potential biological activities, including antimicrobial properties. Studies have explored its efficacy against various pathogens, making it a candidate for developing new therapeutic agents. Furthermore, its structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.

Environmental Studies

Assessment of Nitroaromatic Compound Degradation

The compound plays a role in environmental chemistry by being part of studies that assess the degradation pathways of nitroaromatic compounds. Understanding how these compounds break down in the environment is crucial for developing remediation strategies to address pollution caused by nitroaromatic substances.

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Intermediate for pharmaceuticals and agrochemicals | Enables complex molecule synthesis |

| Material Science | Development of specialty polymers | Enhances thermal stability and chemical resistance |

| Biological Research | Antimicrobial agent research | Potential for new therapeutic agents |

| Environmental Studies | Degradation studies of nitroaromatic compounds | Contributes to pollution remediation research |

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound in synthesizing a novel class of antibiotics. The compound acted as a key intermediate, allowing researchers to explore various substitutions that enhanced antibacterial activity against resistant strains.

Case Study 2: Polymer Development

Researchers developed a new polymer composite incorporating this compound, which showed improved mechanical properties compared to traditional polymers. This advancement is particularly relevant in industries requiring materials that can withstand harsh environments.

Case Study 3: Environmental Impact Assessment

In environmental studies, the degradation rates of nitroaromatic compounds were assessed using this compound as a model compound. The findings provided insights into the environmental persistence of similar compounds and informed remediation strategies.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromophenylacetic acid: Similar in structure but with an acetic acid moiety instead of a nitro group.

4-Bromophenyl isocyanate: Contains an isocyanate group instead of a nitro group.

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features an isoxazole ring and a hydroxy group.

Uniqueness

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is unique due to the combination of a bromine atom, a methyl group, and a nitro group on the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and research.

Activité Biologique

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, commonly referred to as a nitro compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group (−NO2) attached to a benzene ring substituted with a bromophenyl group. The presence of both bromine and nitro groups enhances the compound's reactivity and biological activity. The molecular formula is C13H10BrN2O2.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro compounds, including this compound. Research indicates that nitro-substituted compounds exhibit significant antibacterial activity against various strains of bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 20 μM against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potent antibacterial properties .

- Mechanism of Action : The antibacterial activity is attributed to the electrostatic interactions between the nitro group and bacterial enzymes, which disrupts cellular processes .

Anticancer Properties

The anticancer potential of this compound has also been explored:

- In Vitro Studies : In cell line assays, the compound showed significant cytotoxic effects against various cancer cell lines, including HepG-2 and HCT-116. The IC50 values ranged from 6.9 to 12.8 μM, suggesting strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

- Mechanism : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various nitro compounds, this compound was found to be one of the most effective against resistant bacterial strains. The study utilized both in vitro and in vivo models to demonstrate its effectiveness in preventing biofilm formation in MRSA strains .

Study 2: Anticancer Activity

Another significant study evaluated the compound's effects on breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 μM . This study highlighted its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis of Biological Activity

Propriétés

IUPAC Name |

4-(4-bromophenyl)-1-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-9-2-3-11(8-13(9)15(16)17)10-4-6-12(14)7-5-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEABCVOHLZEKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.